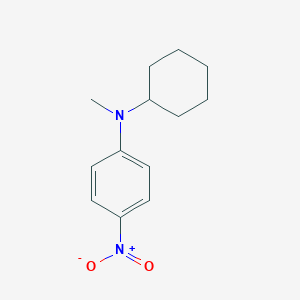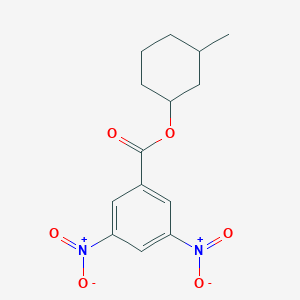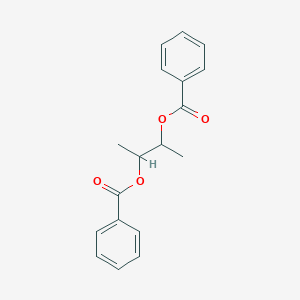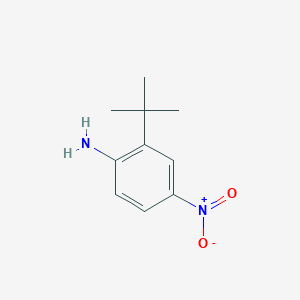
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the linear formula C10H10N2O4 . It has a molecular weight of 222.202 .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Green Chemistry and Computational Studies
Researchers have developed eco-friendly methods for constructing derivatives of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, focusing on green chemistry principles. These derivatives have potential applications in bioactive molecule compatibility and drug-like properties, as explored in computational studies and docking simulations (Damera & Pagadala, 2023).
Synthesis and Chemical Reactions
Research on the synthesis of chelating agents from derivatives of this compound has been conducted, demonstrating its potential in complexing with metal ions (Yano et al., 1970). Additionally, studies have investigated the synthesis of novel retinoid X receptor-selective retinoids using derivatives of this compound (Faul et al., 2001).
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored for their affinity and activity at serotonin receptors, indicating its significance in neuroscience and pharmacology (Leopoldo et al., 2004).
Material Science and Liquid Crystals
The compound has applications in material science, specifically in the design and synthesis of liquid crystal materials for active matrix LCDs. This involves the development of fluoro-substituted tetrahydronaphthalene structures (Kusumoto et al., 2004).
Host-Guest Chemistry
Host-guest chemistry research has utilized 3,5-Dinitro-4-methylbenzoic acid as a host for encapsulating derivatives of this compound, demonstrating its utility in creating complex molecular structures (Pedireddi et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene are currently unknown .
Mode of Action
It’s known that the pyrolysis of similar dinitro compounds is primarily triggered by n-no2 rupture . This rupture is followed by a series of complex interactions among the intermediate products .
Biochemical Pathways
The pyrolysis of similar dinitro compounds leads to the generation of h2o, n2, nh3, and a carbon network as final products .
Pharmacokinetics
It’s known that similar compounds like tetrahydronaphthalene bind to plasma proteins and are distributed in all tissues .
properties
IUPAC Name |
5,7-dinitro-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYARKBJAQYVUJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373641.png)







![N-[4-(tert-butylamino)phenyl]acetamide](/img/structure/B373653.png)
![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B373655.png)


